Cas no 18285-71-7 (Lecithindilauroyl)

Lecithindilauroyl structure
Lecithindilauroyl structure
Product Name:Lecithindilauroyl
CAS-nummer:18285-71-7
MF:C32H64NO8P
MW:621.826231956482
CID:907078
PubChem ID:65262
Update Time:2025-04-19

Lecithindilauroyl Chemische en fysische eigenschappen

Naam en identificatie

    • Lecithindilauroyl
    • 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
    • 3,3'-Thiodipropionic acid dilauryl ester
    • Antiox L
    • didodecyl 3,3'-thiodipropionate
    • didodecyl thiodipropionate
    • Dilauroylphosphatidylcholine
    • dilauryl
    • dilauryl 3,3'-thiodipropionate
    • dilaurylphosphatidylcholine
    • dilaurylthiodipropionate
    • DLT
    • DLTDP
    • DLTP
    • DMPTP
    • Lusmit
    • milbanf
    • tyoxb
    • 1,2-Dlpc
    • 1,2-dilauroylphosphatidylcholine
    • 1,2-dilauroyl-sn-glycero-3-phosphocholine(1+)
    • 3,5,9-Trioxa-4-phosphaheneicosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxododecyl)oxy)-, inner salt, 4-oxide
    • EINECS 242-482-7
    • SCHEMBL2733848
    • IJFVSSZAOYLHEE-UHFFFAOYSA-N
    • J-011645
    • DTXSID30939637
    • 1,2-Dilauroyl-rac-glycero-3-phosphocholine
    • 127641-86-5
    • rac-1,2-dilauroyl-glycero-3-phospho-choline
    • 1,2-Dilauroyl-sn-glycero-3-phosphatidylcholine
    • J-011981
    • 18656-40-1
    • DL-alpha-phosphatidylcholine,dilauroyl
    • 1,2-Didodecanoyl-rac-glycero-3-phosphocholine
    • DLPC;L-beta,gamma-Dilauroyl-alpha-lecithin
    • (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
    • DL-beta,gamma-Dilauroyl-alpha-lecithin
    • 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
    • 2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
    • 18285-71-7
    • 2,3-Bis(dodecanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
    • MFCD00043210
    • DB-215774
    • DL-,-Dilauroyl--lecithin
    • Inchi: 1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3
    • InChI-sleutel: IJFVSSZAOYLHEE-UHFFFAOYSA-N
    • LACHT: P(=O)([O-])(OCC(COC(CCCCCCCCCCC)=O)OC(CCCCCCCCCCC)=O)OCC[N+](C)(C)C

Berekende eigenschappen

  • Exacte massa: 621.43722
  • Monoisotopische massa: 621.43695500g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 42
  • Aantal draaibare bindingen: 32
  • Complexiteit: 705
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 9.1
  • Topologisch pooloppervlak: 111Ų

Experimentele eigenschappen

  • PSA: 111.19
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